Cyclopamine Tartrate
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Overview
Description
Cyclopamine tartrate is a derivative of cyclopamine, a steroidal alkaloid originally isolated from the corn lily plant (Veratrum californicum). Cyclopamine was first discovered due to its teratogenic effects, causing congenital deformities in livestock. This compound is an improved analogue with increased water solubility and bioavailability. It is primarily known for its role as an inhibitor of the Hedgehog signaling pathway, which is crucial in developmental processes and cancer progression .
Mechanism of Action
Target of Action
Cyclopamine Tartrate primarily targets the Hedgehog (Hh) signaling pathway . This pathway is associated with the development of many cancers, including prostate cancer, gastrointestinal cancer, lung cancer, pancreatic cancer, ovarian cancer, and basal cell carcinoma . The Hh signaling pathway has been one of the most intensely investigated targets for cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting the Hh signaling pathway . It disrupts mitochondrial function and aerobic respiration . It acts via multiple modes to suppress oxidative phosphorylation (OXPHOS). One mode is to directly inhibit mitochondrial respiration/OXPHOS. Another mode is to inhibit heme synthesis and degradation . Both modes appear to be independent of hedgehog signaling .
Biochemical Pathways
This compound affects the biochemical pathways related to mitochondrial function and aerobic respiration . It reduces heme synthesis and degradation in non-small-cell lung cancer (NSCLC) cells and suppresses oxygen consumption in purified mitochondria . It also decreases the levels of proteins and enzymes crucial for heme synthesis, uptake, and oxidative phosphorylation (OXPHOS) .
Pharmacokinetics
It’s known that this compound strongly suppresses the growth of subcutaneously implanted nsclc xenografts and nearly eradicated orthotopically implanted nsclc xenografts , indicating its bioavailability and efficacy in a tumor environment.
Result of Action
This compound, like glutamine depletion, causes a substantial decrease in oxygen consumption in a number of NSCLC cell lines, suppresses NSCLC cell proliferation, and induces apoptosis . It increases reactive oxygen species (ROS) generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .
Preparation Methods
Cyclopamine tartrate can be synthesized from cyclopamine, which is isolated from Veratrum californicum. The synthetic route involves the following steps:
Isolation of Cyclopamine: Cyclopamine is extracted from the corn lily plant using organic solvents.
Formation of this compound: Cyclopamine is reacted with tartaric acid to form the tartrate salt, enhancing its solubility and stability.
Industrial production methods focus on optimizing the extraction and purification processes to yield high-purity cyclopamine, which is then converted to this compound through a controlled reaction with tartaric acid.
Chemical Reactions Analysis
Cyclopamine tartrate undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the cyclopamine molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or modify its inhibitory effects on the Hedgehog signaling pathway.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopamine tartrate has a wide range of scientific research applications:
Cancer Research: It is extensively studied for its ability to inhibit the Hedgehog signaling pathway, which is implicated in various cancers, including lung, prostate, gastrointestinal, and basal cell carcinoma
Developmental Biology: Researchers use this compound to study the role of the Hedgehog pathway in embryonic development and tissue differentiation.
Mitochondrial Function: Studies have shown that this compound interferes with mitochondrial function, affecting oxygen consumption and inducing apoptosis in cancer cells
Drug Development: Its unique properties make it a valuable tool in the development of new therapeutic agents targeting the Hedgehog pathway.
Comparison with Similar Compounds
Cyclopamine tartrate is unique due to its dual action on the Hedgehog signaling pathway and mitochondrial function. Similar compounds include:
Veratramine: A toxic alkaloid from the same plant, but with different biological activities.
SANT1: Another Hedgehog pathway inhibitor with similar effects on mitochondrial function.
This compound stands out due to its improved solubility and bioavailability, making it more effective in biological studies and potential therapeutic applications .
Properties
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYVRWWSSRIFU-HBYCUIHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.